4-Chloro-6-methylthieno[3,2-d]pyrimidine
Description
Significance of Heterocyclic Compounds in Drug Discovery
Heterocyclic compounds are a cornerstone of medicinal chemistry and drug development, distinguished by their cyclic structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. mdpi.comresearchgate.net This class of compounds is of immense interest due to its vast structural diversity and wide range of pharmacological activities. rsc.org Over 85% of all biologically active chemical entities contain a heterocyclic motif, and they are integral components of numerous natural products, vitamins, and hormones. researchgate.netchemicalbook.com In drug design, heterocyclic scaffolds provide a versatile framework that medicinal chemists can modify to enhance pharmacological properties. mdpi.com The incorporation of heteroatoms influences the molecule's electronic and steric properties, which in turn affects its reactivity, solubility, and ability to interact with biological targets like enzymes, receptors, and nucleic acids. mdpi.comresearchgate.net These modifications are crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Consequently, heterocyclic compounds are central to the development of novel therapeutic agents across a multitude of disease areas, including cancer, infectious diseases, and inflammatory conditions. rsc.orgchemicalbook.com
Structural Analogy to Purines and Nucleic Acid Antimetabolites
Thienopyrimidines are recognized as bioisosteres of purines, the fundamental components of nucleic acids, adenine (B156593) and guanine. This structural and isoelectronic similarity is a key reason for their prominence in medicinal chemistry. google.com By mimicking the natural purine (B94841) bases, thienopyrimidine derivatives can interfere with essential biological pathways, acting as nucleic acid antimetabolites. thieme.de Antimetabolites are compounds that disrupt DNA and RNA synthesis and replication by interfering with the production of their building blocks. nih.gov They can compete with endogenous molecules for the active sites of enzymes involved in nucleotide biosynthesis or be incorporated into nucleic acids, thereby inhibiting their normal function and often triggering cell death (apoptosis). nih.gov This mechanism is particularly effective in targeting rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides to support DNA replication. nih.govrsc.org The thienopyrimidine scaffold, by virtue of its resemblance to adenine, can be used to design inhibitors that target ATP-binding sites in enzymes, most notably protein kinases. google.com
Overview of Thienopyrimidine Isomers: Thieno[2,3-d]pyrimidine (B153573), Thieno[3,2-d]pyrimidine (B1254671), and Thieno[3,4-d]pyrimidine (B1628787)
The fusion of a thiophene (B33073) ring and a pyrimidine (B1678525) ring can result in three distinct structural isomers, each with a unique arrangement of atoms and potentially different biological activities. The three fundamental thienopyrimidine systems are:
Thieno[2,3-d]pyrimidine: This is one of the most extensively studied isomers in drug discovery.
Thieno[3,2-d]pyrimidine: This isomer is the core structure of the subject of this article.
Thieno[3,4-d]pyrimidine: The third possible isomeric form.
General Biological and Pharmacological Relevance of Thienopyrimidine Derivatives
The thienopyrimidine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. This versatility has led to the discovery of thienopyrimidine derivatives with a wide spectrum of biological and pharmacological activities. researchgate.net Numerous studies have demonstrated their potential as therapeutic agents for various conditions. The structural similarity to purines has made them particularly valuable in the design of kinase inhibitors for anticancer therapy. google.com Additionally, derivatives have shown promise as anti-inflammatory, antimicrobial, antiviral, and antiprotozoal agents. thieme.de The broad applicability of this scaffold continues to motivate research into the synthesis and biological evaluation of novel thienopyrimidine-based compounds. researchgate.net
Table 1: Selected Biological Activities of Thienopyrimidine Derivatives
| Biological Activity | Therapeutic Area | Reference(s) |
| Anticancer / Kinase Inhibition | Oncology | researchgate.net, google.com |
| Anti-inflammatory | Inflammation | thieme.de |
| Antimicrobial | Infectious Disease | thieme.de |
| Antiviral | Infectious Disease | thieme.de |
| Antiprotozoal | Infectious Disease | thieme.de |
| cGMP Phosphodiesterase Inhibition | Various | google.com |
Specific Focus on 4-Chloro-6-methylthieno[3,2-d]pyrimidine
Within the broad class of thienopyrimidines, This compound stands out as a crucial synthetic intermediate. It is not typically an end-product drug but rather a key building block used by medicinal chemists to construct more complex and potent molecules. The strategic placement of a chlorine atom at the 4-position of the pyrimidine ring renders it highly reactive and essential for the synthesis of diverse compound libraries.
Table 2: Chemical Properties of this compound
| Property | Value |
| CAS Number | 108134-22-1 |
| Molecular Formula | C₇H₅ClN₂S |
| Molecular Weight | 184.65 g/mol |
The utility of this compound stems from the reactivity of the 4-chloro group, which is susceptible to nucleophilic aromatic substitution (SNAr). This reaction allows for the straightforward introduction of various functional groups, particularly amines, which is a common strategy in the development of kinase inhibitors. By reacting this compound with a diverse range of amines, researchers can generate a library of 4-amino-thieno[3,2-d]pyrimidine derivatives. These derivatives can then be screened for biological activity.
The general synthetic pathway to 4-chlorinated thienopyrimidines involves the initial formation of the corresponding thieno[3,2-d]pyrimidin-4-one, followed by a chlorination step. Typically, the pyrimidinone precursor is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the hydroxyl group into the desired chloro group, yielding the activated intermediate.
This intermediate is particularly valuable in the synthesis of kinase inhibitors. The thienopyrimidine core mimics the adenine ring of ATP, anchoring the molecule in the enzyme's hinge region, while the substituent introduced at the 4-position can extend into other pockets of the ATP-binding site to confer potency and selectivity. echemi.com The ability to easily diversify the structure at this position makes this compound an indispensable tool in modern drug discovery, particularly in the pursuit of targeted cancer therapies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-2-5-6(11-4)7(8)10-3-9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFKTBGQKWYJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546645 | |
| Record name | 4-Chloro-6-methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108134-22-1 | |
| Record name | 4-Chloro-6-methylthieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 4-Chloro-6-methylthieno[3,2-d]pyrimidine
The synthesis of this compound is typically achieved through a multi-step process that begins with the construction of the core thieno[3,2-d]pyrimidine (B1254671) scaffold, followed by a crucial chlorination step.
Cyclization Reactions of Precursors
The formation of the fused thieno[3,2-d]pyrimidine ring system is commonly accomplished through the cyclization of suitably substituted thiophene (B33073) precursors. A prevalent method involves starting with 2-aminothiophene derivatives. For instance, a common precursor is a 2-amino-3-carboxamido-5-methylthiophene. This intermediate can be prepared through the versatile Gewald reaction, which involves the condensation of a ketone or aldehyde, a compound with an active methylene (B1212753) group, and elemental sulfur in the presence of a base.
Once the substituted aminothiophene is obtained, the pyrimidine (B1678525) ring is constructed via cyclization. This can be achieved by reacting the aminothiophene precursor with a one-carbon synthon, such as formamide (B127407) or formic acid. For example, heating a 2-amino-3-carboxamido-5-methylthiophene with formamide at elevated temperatures, often around 200°C, leads to the formation of 6-methylthieno[3,2-d]pyrimidin-4(3H)-one.
The final step to introduce the reactive chloro group at the 4-position involves the treatment of the 6-methylthieno[3,2-d]pyrimidin-4(3H)-one intermediate with a chlorinating agent. Commonly used reagents for this transformation include phosphorus oxychloride (POCl₃) or a mixture of oxalyl chloride and a catalytic amount of N,N-dimethylformamide (DMF). This reaction effectively converts the hydroxyl group of the pyrimidinone into a chloro group, yielding the target compound, this compound. A patent for a related compound, 4-chloro-2,6-dimethyl-pyrimidine, describes a similar final chlorination step using phosphorus oxychloride. google.com
Role of Bases and Reaction Conditions
The choice of bases and the control of reaction conditions are critical throughout the synthetic sequence to ensure high yields and purity. In the initial Gewald synthesis of the thiophene precursor, an organic base such as morpholine (B109124) or triethylamine (B128534) is often employed to catalyze the condensation reactions.
During the cyclization step to form the pyrimidinone, the reaction is typically conducted at high temperatures. For instance, the cyclization with formamide often requires heating at temperatures up to 200°C to drive the reaction to completion.
In the subsequent chlorination step, the reaction conditions are also crucial. When using phosphorus oxychloride, the reaction is often performed at reflux. If a milder reagent like oxalyl chloride/DMF is used, the reaction can proceed at lower temperatures. A patent for a similar chlorination process highlights the importance of controlling the temperature, which is initially kept below 0°C and then not allowed to exceed 10°C during the workup to avoid the formation of volatile byproducts. google.com The use of a base, such as triethylamine, can also be employed in the chlorination step to neutralize the generated acid. google.com
Industrial Production Methods and Optimization Strategies
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on scalability, yield enhancement, and efficient purification methods. kewaunee.in
Scalability and Yield Enhancement
For industrial-scale synthesis, the selection of cost-effective and readily available starting materials is paramount. harvard.edu The synthetic route should be robust and reproducible on a large scale. Optimization of reaction parameters is key to maximizing yield and minimizing the formation of impurities. This can involve fine-tuning the reaction temperature, time, and the stoichiometry of the reagents. For related heterocyclic syntheses, yields of up to 85% have been reported on a pilot scale, demonstrating the potential for efficient industrial production. harvard.edu
Modern approaches to enhance scalability and efficiency include the use of continuous flow synthesis. ucc.ie This technique offers advantages such as improved heat transfer, precise control over reaction parameters, and the potential for in-line purification, which can lead to higher yields and purer products. ucc.ieucc.ie For palladium-catalyzed reactions like the Suzuki coupling, which is a key reaction of this compound, deep learning models are being explored to predict optimal reaction conditions, including catalyst choice, loading, and temperature, thereby accelerating process optimization. rsc.org
Purification Techniques
The purification of this compound on an industrial scale requires efficient and scalable methods. Common laboratory techniques such as column chromatography, while effective for small quantities, can be costly and time-consuming for large-scale production. Therefore, crystallization is often the preferred method for purification in an industrial setting. ucc.ie The crude product is typically dissolved in a suitable solvent and then allowed to crystallize, leaving impurities behind in the mother liquor. The choice of solvent is critical for achieving high purity and yield.
Other purification techniques that may be employed include extraction and washing steps to remove residual reagents and byproducts. For instance, a workup procedure for a similar compound involves extraction with an organic solvent like ethyl acetate, followed by washing with a saturated salt solution. google.com The final product is then isolated by filtration and drying.
Key Chemical Reactions and Reactivity Profiles
The chemical reactivity of this compound is dominated by the presence of the chloro substituent at the 4-position of the pyrimidine ring. This position is electron-deficient and, therefore, highly susceptible to nucleophilic aromatic substitution (S_NAr). This reactivity makes the compound a versatile intermediate for the synthesis of a wide range of derivatives.
Nucleophilic Aromatic Substitution (S_NAr)
The chlorine atom at the C4 position can be readily displaced by a variety of nucleophiles. This includes reactions with amines, thiols, and alkoxides to introduce new functional groups. mdpi.com For example, treatment with primary or secondary amines leads to the formation of the corresponding 4-amino-6-methylthieno[3,2-d]pyrimidine derivatives. Studies on related 4-chloropyrrolopyrimidines have shown that amination with anilines can be effectively carried out in water under acidic conditions, offering a greener alternative to organic solvents. rsc.org
| Nucleophile | Reagent Example | Product Type |
| Amine | Aniline, Benzylamine | 4-Amino-6-methylthieno[3,2-d]pyrimidine |
| Thiol | Thiophenol | 4-Thioether-6-methylthieno[3,2-d]pyrimidine |
| Alkoxide | Sodium Methoxide | 4-Methoxy-6-methylthieno[3,2-d]pyrimidine |
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group also serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.com This reaction allows for the formation of a new carbon-carbon bond by coupling the thienopyrimidine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This is a powerful method for introducing aryl or heteroaryl substituents at the 4-position.
Optimization of Suzuki coupling reactions often involves screening different palladium catalysts, ligands, bases, and solvents. mdpi.com For instance, a common catalytic system is Pd(PPh₃)₄ with a base like potassium phosphate (B84403) (K₃PO₄) in a solvent such as 1,4-dioxane. mdpi.com The reactivity in these coupling reactions can be influenced by the electronic and steric properties of the substituents on both coupling partners. nih.gov
| Reaction | Coupling Partner | Catalyst/Base Example | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-Aryl-6-methylthieno[3,2-d]pyrimidine |
| Buchwald-Hartwig | Amine | Pd catalyst / Base | 4-Amino-6-methylthieno[3,2-d]pyrimidine |
The reactivity profile of this compound underscores its utility as a versatile scaffold for the synthesis of diverse and complex molecules with potential applications in various fields of chemical research.
Nucleophilic Substitution Reactions at the 4-Position
The chlorine atom at the C4 position of the thieno[3,2-d]pyrimidine ring system is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of the chemical utility of this compound, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the fused pyrimidine ring activates the C4 position, facilitating attack by various nucleophiles.
Amination Reactions
The displacement of the 4-chloro substituent by nitrogen nucleophiles is a widely employed transformation for this class of compounds. researchgate.netarkat-usa.org This reaction provides access to a diverse range of 4-aminothieno[3,2-d]pyrimidine derivatives. The reaction can be carried out with primary and secondary amines, anilines, and even amino acids. researchgate.netpreprints.org Reaction conditions are generally mild, though they can be influenced by the nucleophilicity of the amine.
Commonly, the reaction is performed by heating the 4-chloro substrate with the desired amine in a polar solvent such as ethanol, isopropanol, or dimethylformamide (DMF). researchgate.netpreprints.org An excess of the reacting amine can serve as both the nucleophile and the base to neutralize the hydrogen chloride generated during the reaction. libretexts.org Alternatively, a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) can be added. arkat-usa.orgnih.gov In some instances, particularly with less reactive anilines, acid catalysis using hydrochloric acid (HCl) in solvents like water or 2-propanol has been shown to promote the reaction. preprints.org
| Amine Nucleophile | Solvent | Base/Catalyst | Temperature (°C) | Product | Reference |
| Secondary Amines | DMF | K₂CO₃ | N/A | N,N-disubstituted-6-methylthieno[3,2-d]pyrimidin-4-amine | nih.gov |
| L-Phenylalanine | N/A | N/A | N/A | (S)-2-((6-methylthieno[3,2-d]pyrimidin-4-yl)amino)-3-phenylpropanoic acid | researchgate.net |
| Anilines | 2-Propanol | HCl | N/A | N-aryl-6-methylthieno[3,2-d]pyrimidin-4-amine | preprints.org |
| Morpholine | Water | None | N/A | 4-(6-methylthieno[3,2-d]pyrimidin-4-yl)morpholine | preprints.org |
This table presents representative examples of amination reactions on the 4-chlorothienopyrimidine scaffold. Conditions may vary based on the specific substrate and amine.
Thiolation Reactions
The 4-chloro group can also be readily displaced by sulfur nucleophiles, leading to the formation of 4-thioether-substituted thieno[3,2-d]pyrimidines. nih.gov Thiolates, generated from thiols and a base, are potent nucleophiles that efficiently attack the C4 position. Thiophenols are commonly used reactants in this transformation. nih.gov
The reaction is typically carried out by treating this compound with a thiophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. nih.gov The strong nucleophilicity of the thiolate anion generally ensures high conversion under relatively mild conditions. chemistrysteps.com This method provides a straightforward route to introduce arylthio groups, which can be valuable for further synthetic modifications or for their intrinsic biological properties.
Oxidation and Reduction Pathways
Formation of Sulfoxides and Sulfones
While the thiophene sulfur of the thieno[3,2-d]pyrimidine core is generally stable to oxidation under standard conditions, a thioether substituent introduced at another position (for example, via thiolation at C4) can be readily oxidized. chemistrysteps.com The oxidation of these thioethers provides access to the corresponding sulfoxides and sulfones, which significantly alters the electronic and steric properties of the molecule.
The oxidation of a sulfide (B99878) to a sulfoxide (B87167) can be achieved using mild oxidizing agents. Further oxidation under more forcing conditions yields the corresponding sulfone. chemistrysteps.com For related heterocyclic systems like thienopyridines, reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for these transformations, allowing for the stepwise oxidation first to the S-oxide (sulfoxide) and subsequently to the sulfone. nih.gov The choice of oxidant and reaction conditions allows for selective synthesis of either the sulfoxide or the sulfone. These oxidized derivatives are of interest as they introduce hydrogen bond accepting groups, which can be critical for biological target engagement.
Coupling Reactions for Complex Structure Formation
Modern palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C bond formation, and they are highly applicable to the this compound scaffold.
Suzuki Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. wikipedia.orglibretexts.org The 4-chloro position of the thieno[3,2-d]pyrimidine core is an excellent electrophilic partner for this reaction, enabling the introduction of various aryl and heteroaryl substituents. nih.govresearchgate.net
The reaction typically involves treating this compound with a suitable aryl- or heteroarylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. researchgate.net Common bases include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), and solvents like tetrahydrofuran (B95107) (THF), dioxane, or aqueous mixtures are often employed. wikipedia.orgresearchgate.net The reaction can be conducted under conventional heating or using microwave irradiation to accelerate the transformation. researchgate.net The Suzuki coupling offers a highly efficient route to 4-aryl-6-methylthieno[3,2-d]pyrimidines, which are key structures in medicinal chemistry. nih.govresearchgate.net
| Boronic Acid | Catalyst | Base | Solvent | Conditions | Product | Reference |
| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ (1M aq.) | THF | Reflux | 4-Aryl-6-methylthieno[3,2-d]pyrimidine | researchgate.net |
| Heteroarylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | N/A | N/A | 4-Heteroaryl-6-methylthieno[3,2-d]pyrimidine | nih.gov |
| Phenylboronic Acid | Pd(0) complex | K₂CO₃ | Toluene | Heat | 6-Methyl-4-phenylthieno[3,2-d]pyrimidine | wikipedia.org |
This table provides representative examples of Suzuki coupling reactions on the 4-chlorothienopyrimidine scaffold. The specific catalyst, base, and solvent system can be optimized for each substrate combination.
Heck Coupling
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool in organic synthesis for the arylation or vinylation of alkenes. wikipedia.orgorganic-chemistry.org This reaction typically involves an unsaturated halide, such as this compound, reacting with an alkene in the presence of a palladium catalyst and a base. wikipedia.org
The general mechanism of the Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. Subsequent β-hydride elimination releases the final product, and reductive elimination regenerates the Pd(0) catalyst. libretexts.org
Key components and their roles in the Heck Reaction are summarized in the table below:
| Component | Function | Common Examples |
| Aryl Halide | The electrophilic partner that adds to the palladium catalyst. | This compound, Iodobenzene, Bromobenzene |
| Alkene | The nucleophilic partner that undergoes arylation or vinylation. | Styrene, Acrylates |
| Palladium Catalyst | Facilitates the coupling reaction. | Pd(OAc)₂, PdCl₂, Tetrakis(triphenylphosphine)palladium(0) |
| Ligand | Stabilizes the palladium catalyst and influences its reactivity. | Triphenylphosphine (PPh₃), BINAP |
| Base | Neutralizes the hydrogen halide formed during the reaction. | Triethylamine (NEt₃), Potassium carbonate (K₂CO₃) |
While the Heck reaction is a versatile method, its specific application to this compound would involve the coupling of this chloro-substituted heterocycle with various alkenes to introduce new carbon-carbon bonds at the C4 position. This transformation offers a direct route to a diverse range of 4-substituted thieno[3,2-d]pyrimidine derivatives. The reaction's stereoselectivity often favors the formation of trans-substituted alkenes. organic-chemistry.org The efficiency and outcome of the reaction can be influenced by factors such as the choice of catalyst, ligand, base, and solvent. organic-chemistry.orgnih.gov
Synthetic Strategies for Thienopyrimidine Derivatives
The synthesis of the thieno[3,2-d]pyrimidine core, including derivatives like this compound, can be achieved through several strategic approaches. These methods generally involve the construction of either the pyrimidine or the thiophene ring onto a pre-existing partner ring, synthesis from acyclic precursors, or multi-component reactions.
Annulation of Pyrimidine Nucleus on Thiophene Ring
A common and versatile strategy for constructing the thieno[3,2-d]pyrimidine scaffold involves building the pyrimidine ring onto a pre-functionalized thiophene. This approach typically starts with a 2-aminothiophene derivative bearing an adjacent electron-withdrawing group, such as a nitrile or an ester, at the 3-position.
For the synthesis of this compound, a suitable starting material would be 2-amino-5-methylthiophene-3-carbonitrile or a corresponding carboxamide. The formation of the pyrimidine ring can then be accomplished through cyclization with various one-carbon reagents. For instance, heating the 2-aminothiophene precursor with formamide or formic acid can lead to the formation of the corresponding thieno[3,2-d]pyrimidin-4-one. chemicalbook.com Subsequent chlorination of the 4-oxo group, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), yields the desired 4-chloro derivative. chemicalbook.comchemicalbook.com
A representative reaction sequence is outlined below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Amino-5-methylthiophene-3-carboxamide | Formamide, heat | 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one |
| 2 | 6-Methylthieno[3,2-d]pyrimidin-4(3H)-one | POCl₃, heat | This compound |
Annulation of Thiophene Nucleus on Pyrimidine Ring
An alternative synthetic route involves the construction of the thiophene ring onto a pre-existing pyrimidine nucleus. This strategy often starts with a suitably substituted pyrimidine derivative containing functional groups that can participate in the thiophene ring formation.
For instance, a potential pathway could involve a starting material like 4,6-dichloro-2-methylpyrimidine . chemicalbook.com The thiophene ring could then be annulated by reacting this pyrimidine with a sulfur-containing nucleophile that also possesses a two-carbon unit capable of cyclization. This approach is less commonly reported for this specific isomer but represents a viable synthetic strategy.
Synthesis from Acyclic Compounds
The construction of the thieno[3,2-d]pyrimidine ring system can also be envisioned from acyclic precursors that contain all the necessary atoms for both the thiophene and pyrimidine rings. This method involves a series of cyclization reactions to form the fused heterocyclic system. While powerful, this approach can sometimes lead to mixtures of isomers depending on the reaction conditions and the nature of the acyclic starting materials. For the specific synthesis of this compound, a detailed and optimized one-pot synthesis from acyclic precursors is not widely documented in the literature.
Multi-component Reactions (e.g., Gewald Reaction)
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The Gewald reaction is a prominent MCR used for the synthesis of polysubstituted 2-aminothiophenes, which are key precursors for thieno[3,2-d]pyrimidines as described in section 2.4.1. nih.gov
The Gewald reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester (or related active methylene compound), and elemental sulfur in the presence of a base. nih.gov To obtain the necessary precursor for this compound, propionaldehyde (B47417) or its equivalent would be used as the carbonyl component.
A general representation of the Gewald reaction for this purpose is:
| Carbonyl Compound | Active Methylene Compound | Sulfur | Base | Product (2-Aminothiophene) |
| Propionaldehyde | Malononitrile or Ethyl cyanoacetate | S₈ | Morpholine or Triethylamine | 2-Amino-5-methylthiophene-3-carbonitrile or -3-carboxylate |
The resulting 2-amino-5-methylthiophene derivative can then be converted to this compound as detailed in section 2.4.1. The Gewald reaction is highly valued for its operational simplicity and the ability to generate diverse thiophene precursors.
Derivatization at Various Positions of the Thienopyrimidine Core
The this compound core serves as a versatile scaffold for further chemical modifications, allowing for the synthesis of a wide array of derivatives with potentially enhanced biological activities. The chlorine atom at the C4 position is particularly reactive towards nucleophilic aromatic substitution (SNAr).
This reactivity allows for the introduction of various functional groups at the C4 position by reacting this compound with a range of nucleophiles.
| Nucleophile | Introduced Functional Group |
| Amines (R-NH₂) | Amino (R-NH-) |
| Alcohols (R-OH) / Alkoxides (R-O⁻) | Alkoxy (R-O-) |
| Thiols (R-SH) / Thiolates (R-S⁻) | Thioether (R-S-) |
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, can be employed to introduce new carbon-carbon bonds at the C4 position, expanding the structural diversity of the thieno[3,2-d]pyrimidine derivatives.
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Analysis
Awaiting experimental data.
¹³C NMR Spectral Analysis
Awaiting experimental data.
Infrared (IR) Spectroscopy
Awaiting experimental data.
Mass Spectrometry (MS)
Awaiting experimental data.
X-ray Crystallography and Solid-State Structure Elucidation
Awaiting experimental data.
Analysis of Covalent Bonding and Conformational Aspects
Awaiting experimental data.
An in-depth analysis of the chemical compound 4-Chloro-6-methylthieno[3,2-d]pyrimidine reveals a complex and fascinating molecular structure that lends itself to a variety of intermolecular interactions. These non-covalent forces are pivotal in understanding the compound's behavior in a crystalline state and its potential interactions with biological macromolecules. Advanced spectroscopic and structural characterization studies have provided significant insights into these interactions, particularly hydrogen bonding and π-π stacking, as well as the compound's binding modes within protein active sites.
Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
While this compound itself lacks traditional hydrogen bond donors, the nitrogen atoms within the pyrimidine (B1678525) ring can act as hydrogen bond acceptors. In crystal structures of analogous thieno[2,3-d]pyrimidine (B153573) derivatives that possess hydrogen bond donors (such as an N-H group), distinct intermolecular hydrogen bonds are observed. For instance, short intermolecular N-H···O hydrogen bonds have been identified, which play a significant role in the molecular packing, often leading to the formation of dimeric structures. mdpi.com Molecular docking studies of various thieno[3,2-d]pyrimidine (B1254671) derivatives with protein targets also highlight the importance of hydrogen bonding for their biological activity. researchgate.net
In computational studies of a thieno[2,3-d]pyrimidine derivative, specific intermolecular interactions were delineated. A molecular modeling study of the inhibitor 5d with the enzyme MIF2 revealed π-π stacking between the ligand and a Phenylalanine residue (Phe2). nih.gov Furthermore, a hydrogen bond was observed between the inhibitor and a Serine residue (Ser50). nih.gov Similarly, docking studies of another thieno[2,3-d]pyrimidine derivative, (R)-10a, indicated π-π stacking interactions with Phenylalanine residues and hydrogen bonding with a Histidine residue. rsc.org
Table 1: Intermolecular Interactions in Thienopyrimidine Derivatives
| Type of Interaction | Interacting Moieties | Source |
|---|---|---|
| π-π Stacking | Thienopyrimidine ring and Phenylalanine residue | nih.gov |
| Hydrogen Bonding | Thienopyrimidine derivative and Serine residue | nih.gov |
| π-π Stacking | Thienopyrimidine ring and Phenylalanine residues | rsc.org |
| Hydrogen Bonding | Thienopyrimidine derivative and Histidine residue | rsc.org |
| Hydrogen Bonding | N-H group and Carbonyl oxygen (intermolecular) | mdpi.com |
| π-π Stacking | Benzothieno and pyrimidine rings | researchgate.net |
Protein-Ligand Co-crystal Structures with Thienopyrimidines
The thieno[3,2-d]pyrimidine scaffold is a key structural motif in the development of various enzyme inhibitors, particularly kinase inhibitors. While a specific co-crystal structure for this compound is not publicly available, the interactions of closely related thienopyrimidine derivatives with their protein targets have been extensively studied, primarily through molecular docking simulations which are often based on existing co-crystal structures of similar ligands.
Thieno[3,2-d]pyrimidine derivatives have been identified as potent and selective inhibitors of Janus Kinase 1 (JAK1). nih.govresearchgate.net Molecular modeling of these inhibitors within the JAK1 active site provides insights into their binding mode, which is crucial for their inhibitory activity. Similarly, thieno[3,2-d]pyrimidines have been developed as covalent inhibitors of JAK3, demonstrating strong inhibitory potency. lookchem.com
In the context of cancer therapy, thienopyrimidine derivatives have been investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.gov Docking studies of these compounds into the active site of FLT3 kinase have revealed key interactions with amino acid residues such as Leu 616 and Cys 694, which are a combination of hydrogen bonds and hydrophobic interactions. nih.gov Furthermore, derivatives of the thieno[2,3-d]pyrimidine class have been designed as inhibitors of phosphodiesterase 4B (PDE4B), and their binding modes have been rationalized through molecular docking. rsc.org
The versatility of the thienopyrimidine scaffold extends to the inhibition of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). Molecular docking studies of potent and selective thieno[3,2-d]pyrimidine-based inhibitors have elucidated their interactions with key amino acid residues within the enzyme's active site. nih.gov
Table 2: Protein Targets of Thienopyrimidine Derivatives
| Protein Target | Class of Thienopyrimidine | Key Interactions/Observations | Source |
|---|---|---|---|
| Janus Kinase 1 (JAK1) | Thieno[3,2-d]pyrimidine | Potent and selective inhibition | nih.govresearchgate.net |
| Janus Kinase 3 (JAK3) | Thieno[3,2-d]pyrimidine | Covalent inhibition | lookchem.com |
| FLT3 Kinase | Thieno[2,3-d]pyrimidine | Interactions with Leu 616 and Cys 694 | nih.gov |
| Phosphodiesterase 4B (PDE4B) | Thieno[2,3-d]pyrimidine | Rationalized binding modes via docking | rsc.org |
| h-NTPDases | Thieno[3,2-d]pyrimidine | Interactions with key active site residues | nih.gov |
Computational and Cheminformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) Studies on Thienopyrimidines
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the structural properties of a series of compounds and their biological activity. mdpi.comnih.gov For thienopyrimidine derivatives, QSAR studies have been instrumental in identifying key molecular features that govern their therapeutic effects, such as anticancer and antimicrobial activities. researchgate.netresearchgate.net
The foundation of a QSAR model lies in the calculation of molecular descriptors, which are numerical values representing the physicochemical, topological, and structural properties of a molecule. nih.govfiveable.me Studies on thienopyrimidine derivatives have identified several classes of descriptors that are crucial for their biological activity.
For instance, 2D-QSAR studies on thienopyrimidine analogs for antibacterial activity have highlighted the importance of alignment-independent and individual descriptors. researchgate.netresearchgate.net Similarly, QSAR analysis of 4-arylthieno[3,2-d]pyrimidine derivatives as adenosine (B11128) receptor antagonists identified several key descriptors influencing their activity. researchgate.net
| Descriptor Class | Specific Descriptor | Description | Implication for Activity | Source |
| Topological | Wiener Index (WIENER) | A distance-based descriptor that reflects molecular branching. | Correlates with antiparkinsonian activity. | researchgate.net |
| Topological | Path Connectivity Index (CHI-V-3-P) | Relates to the degree of branching in the molecular graph. | Significant for adenosine receptor antagonism. | researchgate.net |
| Electronic | Dipole Moment (DIPOLE MAG) | Measures the polarity of the molecule. | The strength and orientation of the molecule can increase inhibitory activity. | researchgate.net |
| Physicochemical | XlogP | A measure of lipophilicity or the octanol-water partition coefficient. | Directly proportional to antibacterial activity against certain strains. | researchgate.netresearchgate.net |
| Structural | Alignment-Independent Descriptors (e.g., T_N_Cl_7) | Counts of atoms at specific topological distances, indicating the importance of aromaticity and specific atom placements. | Directly proportional to antibacterial activity. | researchgate.net |
| Geometrical | Molecular Surface Area (AREA) | The total surface area of the molecule. | Plays a role in the interaction with adenosine receptors. | researchgate.net |
This table presents a selection of molecular descriptors identified as significant in various QSAR studies on thienopyrimidine derivatives.
Once descriptors are identified, statistical methods are employed to build a mathematical model that predicts the biological activity of new or untested compounds. youtube.com Common techniques used for thienopyrimidine derivatives include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and methods used in 3D-QSAR like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netresearchgate.netnih.gov
The robustness and predictive power of these models are evaluated using statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). nih.gov A high q² value indicates good stability and predictability of the model. nih.gov
| Model Type | Target | Statistical Results | Findings | Source |
| 3D-QSAR (CoMFA) | HIV-1 Reverse Transcriptase | q² = 0.594; r² = 0.974 | The model demonstrated good stability and predictability for thieno[3,4-d]pyrimidine (B1628787) derivatives. | nih.gov |
| 3D-QSAR (CoMSIA) | HIV-1 Reverse Transcriptase | q² = 0.528; r² = 0.965 | Complemented the CoMFA model with good predictive capability. | nih.gov |
| 2D-QSAR (MLR/PLS) | Antibacterial (B. subtilis, P. aeruginosa) | - | Developed models to design effective antibacterial agents based on thienopyrimidine structures. | researchgate.netresearchgate.net |
| QSAR (GFA) | Adenosine A1/A2A Receptors | A1: q²=0.912, r²pred=0.961; A2a: q²=0.781, r²pred=0.914 | Generated highly predictive models for antiparkinsonian activity of 4-arylthieno[3,2-d]pyrimidines. | researchgate.net |
This table summarizes various predictive QSAR models developed for thienopyrimidine derivatives, highlighting their statistical validation and application.
These predictive models serve as a crucial guide for designing new thienopyrimidine derivatives with enhanced potency and selectivity. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into how a ligand, such as a thienopyrimidine derivative, interacts with its protein target at an atomic level. nih.gov Docking predicts the preferred binding orientation of a ligand within a receptor's active site, while MD simulations assess the stability of the ligand-receptor complex over time. nih.govtandfonline.com
Docking studies on thienopyrimidine derivatives have been performed against a variety of biological targets, including protein kinases like EGFR, VEGFR-2, and FLT3, as well as enzymes like HIV-1 Reverse Transcriptase and COX-2. nih.govnih.govnih.govnih.gov These studies are critical for understanding the specific interactions that anchor the ligand in the active site.
Key interactions identified for various thienopyrimidine derivatives include:
Hydrogen Bonds: Crucial for affinity and specificity. For example, thieno[3,4-d]pyrimidine inhibitors of HIV-1 RT were found to form hydrogen bonds with key residues such as Lys101, Val106, and Phe227. nih.gov
Hydrophobic Interactions: Interactions with non-polar residues in the target protein are often a driving force for binding.
MD simulations further confirm the stability of these interactions. For instance, a 100-nanosecond MD simulation confirmed the precise and stable binding of a thieno[2,3-d]pyrimidine (B153573) derivative (compound 5b) within the EGFR protein active site. nih.govtandfonline.com Another study showed a derivative (compound 18) forming a stable complex with VEGFR-2. rsc.org
The primary goal of docking and MD simulations is to elucidate the binding mode, which refers to the specific conformation and orientation of the ligand within the receptor's binding site. nih.gov For thienopyrimidine derivatives, these studies have revealed critical structural features for effective binding.
For example, in the case of HIV-1 RT inhibitors, a "horseshoe-like" conformation of the thieno[3,4-d]pyrimidine compounds was identified as being critical for their inhibitory activity and stability within the binding pocket. nih.gov For EGFR inhibitors, studies have shown that thieno[2,3-d]pyrimidine derivatives occupy the ATP active cavity, mimicking the binding of the natural substrate. researchgate.net These computational insights are invaluable for structure-based drug design, allowing for the rational modification of the thienopyrimidine scaffold to improve binding affinity and selectivity. researchgate.net
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Optimization
In the process of drug discovery, it is crucial to assess not only the efficacy of a compound but also its pharmacokinetic properties, collectively known as ADME. nih.gov In silico ADME prediction allows for the early identification of candidates with favorable drug-like properties, reducing late-stage attrition. sifisheriessciences.com
For thienopyrimidine derivatives, computational tools like SwissADME are frequently used to predict a range of physicochemical and pharmacokinetic parameters. nih.govnih.gov These predictions are often guided by established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's Rule. sifisheriessciences.comnih.gov
| ADME Parameter | Description | Importance | Typical Prediction for Thienopyrimidines | Source |
| Gastrointestinal (GI) Absorption | Predicts the compound's ability to be absorbed from the gut. | Essential for oral bioavailability. | Many derivatives predicted to have high GI absorption. | mdpi.com |
| Blood-Brain Barrier (BBB) Permeation | Predicts whether a compound can cross the BBB and enter the central nervous system. | Important for CNS targets; desirable to avoid for non-CNS targets to minimize side effects. | Often predicted to be non-permeant. | mdpi.com |
| CYP Inhibition | Predicts inhibition of Cytochrome P450 enzymes, which are key for drug metabolism. | Inhibition can lead to adverse drug-drug interactions. | Varies by derivative; a key optimization parameter. | mdpi.com |
| Drug-Likeness Score | A qualitative assessment based on molecular properties and structural fragments. | Indicates if the compound resembles known drugs. | Many thienopyrimidine derivatives show positive drug-likeness scores. | nih.gov |
| Lipinski's Rule of Five | A set of rules based on MW, LogP, H-bond donors, and H-bond acceptors. | Violation of these rules may indicate poor oral bioavailability. | Used as a primary filter for selecting promising candidates. | nih.govnih.gov |
This table outlines key ADME properties predicted for thienopyrimidine derivatives and their significance in drug development.
Computational ADMET studies on various thieno[2,3-d]pyrimidine and related series have indicated high degrees of drug-likeness and predicted safety profiles. nih.govtandfonline.com For example, studies on novel pyrimidine-5-carbonitriles revealed promising profiles with strong GIT absorption and an absence of BBB permeability. mdpi.com These in silico assessments are crucial for optimizing lead compounds, ensuring that they not only have high potency but also the necessary pharmacokinetic properties to be effective therapeutic agents. nih.gov
Biological Activities and Therapeutic Potential of Thienopyrimidine Derivatives
Anti-cancer Activities
Derivatives of the thieno[3,2-d]pyrimidine (B1254671) core have shown significant potential as anti-cancer agents. These compounds have been investigated for their ability to impede the growth of various cancer cell lines, acting through several key mechanisms, including the direct inhibition of cancer cell proliferation and the modulation of critical signaling pathways that govern cell survival and division.
A primary indicator of the anti-cancer potential of thieno[3,2-d]pyrimidine derivatives is their ability to inhibit the proliferation of cancer cells. Halogenated thieno[3,2-d]pyrimidines, for instance, have demonstrated antiproliferative activity against a range of cancer models. researchgate.net
One study highlighted a derivative, N-methyl-4-(methoxyanilino)thieno[3,2-d]pyrimidine, which inhibited the growth of a panel of five different human cancer cell lines with IC₅₀ values in the nanomolar range, varying from 4 to 40 nM. unife.it Another investigation into tricyclic thieno[3,2-d]pyrimidines found that several derivatives exhibited significant inhibitory activity against human cervical (HeLa) and colon (HT-29) carcinoma cells. mdpi.com Specifically, the derivative known as compound 6e , which features a 4-chlorophenyl substituent, showed a remarkable 86% inhibition of the HeLa cell line, with an IC₅₀ value of 0.591 μM after 72 hours of treatment. mdpi.com This highlights the potent cytotoxic effects that can be achieved through specific substitutions on the thieno[3,2-d]pyrimidine scaffold.
| Derivative | Cancer Cell Line | Activity (IC₅₀) | Source |
|---|---|---|---|
| N-methyl-4-(methoxyanilino)thieno[3,2-d]pyrimidine | T-47D, HT-29, H-1299, MX-1, MDA-MB-435 | 4 - 40 nM | unife.it |
| Compound 6e (tricyclic thieno[3,2-d]pyrimidine) | HeLa (Cervical Cancer) | 0.591 µM | mdpi.com |
| Compound 6j (tricyclic thieno[3,2-d]pyrimidine) | HT-29 (Colon Cancer) | Inhibition of 67% | mdpi.com |
The primary mechanism through which many thieno[3,2-d]pyrimidine derivatives exert their anti-cancer effects is through the inhibition of protein kinases. rsc.org Kinases are enzymes that play a pivotal role in cell signaling pathways controlling proliferation, survival, and metastasis. By blocking the activity of specific kinases that are overactive in cancer cells, these compounds can effectively halt tumor progression.
Tyrosine kinases are a critical class of enzymes involved in oncogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov While research on 4-Chloro-6-methylthieno[3,2-d]pyrimidine itself is limited, related thienopyrimidine structures have been explored as VEGFR inhibitors. nih.gov
Furthermore, thieno[3,2-d]pyrimidine derivatives have been successfully designed as potent inhibitors of other crucial tyrosine kinases. nih.gov For example, one study identified derivatives as dual inhibitors of FMS-like Tyrosine Kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML). nih.gov A lead compound from this study demonstrated excellent potency against various FLT3 mutants, highlighting the scaffold's potential in targeting specific, drug-resistant tyrosine kinases. nih.gov
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, playing a central role in cell growth, survival, and proliferation. Thienopyrimidines have been identified as pan-PI3K inhibitors, suggesting they can block the activity of multiple isoforms of the PI3K enzyme. nih.gov This broad-spectrum inhibition can be a powerful strategy to counteract the diverse mechanisms through which cancer cells activate this critical survival pathway. The development of thieno[3,2-d]pyrimidine-based molecules continues to be an active area of research for targeting the PI3K pathway. nih.govresearchgate.net
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in highly invasive and metastatic cancers, where it plays a key role in cell adhesion, migration, and survival. The thieno[3,2-d]pyrimidine scaffold has been utilized as a core structure for the design of novel FAK inhibitors. nih.govnih.gov An extensive structure-activity relationship (SAR) study led to the identification of a thieno[3,2-d]pyrimidine derivative, compound 26 , as a potent FAK inhibitor. nih.gov This compound was found to be superior to a reference FAK inhibitor in inhibiting anchorage-independent growth and reducing tumor burden in a preclinical model of breast cancer. nih.gov
| Kinase Target | Scaffold | Significance | Source |
|---|---|---|---|
| FMS-like Tyrosine Kinase 3 (FLT3) | Thieno[3,2-d]pyrimidine | Inhibition of mutants causing drug resistance in AML. | nih.gov |
| Phosphoinositide 3-kinase (PI3K) | Thienopyrimidine | Pan-PI3K inhibition, targeting a key cancer survival pathway. | nih.gov |
| Focal Adhesion Kinase (FAK) | Thieno[3,2-d]pyrimidine | Inhibition of a key driver of cancer invasion and metastasis. | nih.govnih.gov |
Beyond inhibiting specific kinases, thieno[3,2-d]pyrimidine derivatives can disrupt the fundamental processes of cell division and induce programmed cell death (apoptosis). Several studies have shown that these compounds can cause cancer cells to arrest at specific phases of the cell cycle, thereby preventing them from replicating. For example, certain halogenated thieno[3,2-d]pyrimidines can induce cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. researchgate.net
In addition to halting proliferation, these compounds are potent inducers of apoptosis. The derivative N-methyl-4-(methoxyanilino)thieno[3,2-d]pyrimidine was identified as a powerful apoptosis inducer, acting through the inhibition of tubulin assembly. unife.it Similarly, the dual FAK/FLT3 inhibitor (compound 26 ) was shown to be highly effective at inducing apoptosis in cancer cells. nih.gov Molecular docking studies on other tricyclic thieno[3,2-d]pyrimidines suggest they may disrupt the cell cycle by targeting Cyclin-dependent kinases (CDKs), ultimately leading to apoptosis. mdpi.com This ability to trigger the cancer cell's self-destruct mechanism is a hallmark of an effective anti-cancer agent.
Enzyme Inhibition
Thienopyrimidine derivatives have been identified as potent inhibitors of several key enzymes involved in critical cellular processes, including cell proliferation and survival. Their ability to target enzymes such as phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) and the folate pathway enzymes dihydrofolate reductase (DHFR) and thymidylate synthase (TS) underscores their potential in oncology.
A series of thieno[3,2-d]pyrimidine derivatives were designed and evaluated as inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), a related and critical enzyme in the PI3K/AKT/mTOR signaling pathway that is often dysregulated in cancer. nih.gov The research led to the discovery of potent, simplified inhibitors of PI3K. nih.gov Cellular studies confirmed that these compounds effectively suppressed the proliferation of cancer cell lines by inhibiting this intracellular pathway. nih.gov The determination of a co-crystal structure of a lead compound complexed with PI3Kα revealed the structural basis for its high enzymatic activity, providing a foundation for further optimization. nih.gov
Furthermore, related heterocyclic systems demonstrate the potential of this chemical class to inhibit key enzymes in nucleotide synthesis. While not the exact thieno[3,2-d]pyrimidine isomer, a classical antifolate based on the 2-amino-4-oxo-5,6-disubstituted pyrrolo[3,2-d]pyrimidine scaffold, which is structurally very similar, was found to be a potent dual inhibitor of both human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This compound showed an IC50 of 46 nM against human TS and 120 nM against human DHFR, making it significantly more potent than the established anticancer agent pemetrexed. The key intermediate for producing this potent molecule was a 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine derivative.
Similarly, research into the thieno[2,3-d]pyrimidine (B153573) scaffold has identified potent dual inhibitors of TS and DHFR. One classical antifolate derivative, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, is recognized as one of the most potent dual inhibitors of human TS (IC50 = 40 nM) and human DHFR (IC50 = 20 nM) known to date.
Table 1: Enzyme Inhibition by Thienopyrimidine and Related Derivatives
| Compound Class | Target Enzyme | Potency (IC50) | Reference |
| Thieno[3,2-d]pyrimidine derivative | PI3Kα | Potent Inhibition | nih.gov |
| Pyrrolo[3,2-d]pyrimidine derivative | Human Thymidylate Synthase (TS) | 46 nM | |
| Pyrrolo[3,2-d]pyrimidine derivative | Human Dihydrofolate Reductase (DHFR) | 120 nM | |
| Thieno[2,3-d]pyrimidine derivative | Human Thymidylate Synthase (TS) | 40 nM | |
| Thieno[2,3-d]pyrimidine derivative | Human Dihydrofolate Reductase (DHFR) | 20 nM |
Clinical and Preclinical Studies of Thienopyrimidine-based Anticancer Agents
The thienopyrimidine scaffold is a key component in several anticancer agents that have advanced into clinical and preclinical development. nih.govnih.gov This highlights the significant therapeutic potential of this class of compounds in oncology. Pharmaceutical companies including Genentech, Pyramid, and Sunesis Pharmaceuticals have investigated thienopyrimidine-based compounds, with some candidates reaching Phase 1 and Phase 2 clinical trials. mdpi.com
Several named thienopyrimidine derivatives are currently or have been in clinical evaluation as kinase inhibitors for cancer treatment, including:
Pictilisib (GDC-0941) : A potent inhibitor of phosphoinositide 3-kinase (PI3K). nih.govresearchgate.net
Olmutinib : An epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. nih.gov
SNS-314 : An Aurora kinase inhibitor. nih.gov
Apitolisib : Another thienopyrimidine-based drug targeting the PI3K pathway, which has been in clinical phases for the treatment of solid tumors. researchgate.net
These examples demonstrate the versatility of the thienopyrimidine core in generating drug candidates that target different key pathways involved in cancer progression. nih.govalliedacademies.orgnih.gov The extensive preclinical and clinical research on these derivatives underscores the importance of the thienopyrimidine scaffold in the development of novel anticancer therapies. nih.govresearchgate.net
Anti-inflammatory Properties
Derivatives of the thienopyrimidine scaffold have demonstrated significant potential as anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory pathways and the inhibition of enzymes that play a crucial role in the inflammatory response.
Modulation of Inflammatory Signaling Pathways
The mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory process. nih.gov These pathways, which include extracellular signal-regulated kinases (ERK), JNK, and p38 MAPK, are activated by pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). nih.gov Activation of the MAPK cascade leads to the downstream activation of transcription factors that regulate the production of inflammatory mediators. nih.gov
Thienopyrimidine derivatives have been shown to interfere with these critical signaling cascades. For instance, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest via the deactivation of the MAPK pathway. Since the MAPK pathway is a well-established target for both anti-cancer and anti-inflammatory agents, its modulation by thienopyrimidine compounds provides a mechanistic basis for their observed anti-inflammatory properties.
COX-II Inhibition
Cyclooxygenase (COX) enzymes are key to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins. The COX-2 isoform is inducible and its expression is elevated during inflammation. Selective inhibition of COX-2 is a primary goal for modern anti-inflammatory drugs to avoid the gastrointestinal side effects associated with the inhibition of the constitutive COX-1 isoform.
Studies have evaluated 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives for their ability to selectively inhibit COX-2. This research found that a derivative with a para-fluorophenyl substituent was the most potent, exhibiting significant inhibition and selectivity for the COX-2 isoenzyme over COX-1. This compound can be considered a lead molecule for the development of novel and selective COX-2 inhibitors.
Table 2: In Vitro COX-1 and COX-2 Inhibition by Thieno[2,3-d]pyrimidine Derivatives
| Compound | Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 5 | p-fluorophenyl | 202.96 | 42.19 | 4.81 |
| 6 | p-methoxyphenyl | >200 | 142.71 | >1.40 |
| Indomethacin (control) | - | 0.68 | 18.3 | 0.04 |
Antimicrobial Activities
The thienopyrimidine scaffold has proven to be a valuable framework for the development of novel antimicrobial agents, demonstrating efficacy against a range of bacterial pathogens.
Antibacterial Efficacy
The rise of antibiotic-resistant bacteria presents a major public health challenge, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Thienopyrimidine derivatives have been investigated for this purpose, with several compounds showing promising activity.
One target of interest is the bacterial enzyme TrmD, a tRNA-(guanine37-N1)-methyltransferase essential for protein synthesis. Its inhibition leads to bacterial death or reduced resistance to antibiotics. Novel 4,5-dimethylthienopyrimidine-6-carboxylic acid amides were designed as potential TrmD inhibitors. Screening results showed that benzyl amide derivatives were particularly active against Bacillus subtilis and the opportunistic Gram-negative pathogen Pseudomonas aeruginosa.
In another study, a series of thieno[2,3-d]pyrimidinedione derivatives were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. Two compounds demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values in the 2–16 mg/L range against multi-drug resistant Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), vancomycin-resistant S. aureus (VRSA), and vancomycin-resistant enterococci (VRE). However, these compounds showed only weak activity against the tested Gram-negative strains.
Table 3: Antibacterial Activity of Thieno[2,3-d]pyrimidinedione Derivatives (MIC in mg/L)
| Bacterial Strain | Compound 1 | Compound 2 |
| Gram-Positive | ||
| Staphylococcus aureus (MRSA) | 4 | 2 |
| Staphylococcus aureus (VISA) | 4 | 2 |
| Staphylococcus aureus (VRSA) | 4 | 2 |
| Enterococcus faecalis (VRE) | 16 | 8 |
| Streptococcus pneumoniae | 8 | 4 |
| Gram-Negative | ||
| Escherichia coli | >32 | >32 |
| Klebsiella pneumoniae | >32 | >32 |
| Pseudomonas aeruginosa | 16 | 32 |
| Enterobacter aerogenes | >32 | >32 |
Targeting Bacterial Enzymes (e.g., TrmD)
A key antibacterial strategy of thienopyrimidine derivatives involves the inhibition of essential bacterial enzymes. One such target is the tRNA (guanine37-N1)-methyltransferase (TrmD), an enzyme critical for bacterial survival as it catalyzes a crucial step in tRNA modification. acs.org The loss of TrmD function renders bacteria more susceptible to cellular stress and the host immune response. acs.org
Researchers have synthesized a series of thienopyrimidinone derivatives that exhibit potent, nanomolar-level inhibition of TrmD from both Pseudomonas aeruginosa and Mycobacterium tuberculosis. acs.org Structural studies revealed a novel inhibitory mechanism against P. aeruginosa TrmD, where the binding of the thienopyrimidinone inhibitor induces a conformational change in the enzyme's active site. acs.org This "tyrosine-flipping" mechanism makes the active site inaccessible to its natural substrate and cofactor, S-adenosyl-l-methionine (SAM), effectively halting its function. acs.org Several of these TrmD inhibitors have demonstrated activity against Gram-positive pathogens and mycobacteria. acs.org
| Compound Class | Target Enzyme | Mechanism of Action | Spectrum of Activity | Reference |
|---|---|---|---|---|
| Thienopyrimidinones | tRNA (guanine37-N1)-methyltransferase (TrmD) | Induces a "tyrosine-flipping" mechanism in the active site, blocking substrate and cofactor binding. | Gram-positive pathogens and mycobacteria. | acs.org |
Disruption of Cytoplasmic Membrane
While the primary mechanisms of action for many thienopyrimidine derivatives are specific enzyme inhibitions, some evidence suggests that they may also exert antibacterial effects through non-specific mechanisms, such as disruption of the cytoplasmic membrane. nih.gov The alteration of cell membrane integrity can lead to leakage of essential cellular components and ultimately, cell death. Thienopyridines, a related class of compounds, have been observed to cause rounding and blebbing of the plasma membrane in cancer cells, indicating a membrane-destabilizing effect that could potentially translate to antibacterial activity. nih.gov However, the direct disruption of the bacterial cytoplasmic membrane by thienopyrimidine derivatives is an area that requires further investigation to be fully understood. nih.gov
Effects on Oxygen Consumption
Thienopyrimidine derivatives have been shown to interfere with bacterial respiration, a vital process for energy production. A notable example is the inhibition of the respiratory complex I in Helicobacter pylori. nih.gov This enzyme complex is uniquely essential for ATP synthesis in this bacterium. nih.gov The identification of thienopyrimidines that selectively inhibit H. pylori over commensal gut bacteria highlights the potential for developing narrow-spectrum antibiotics. nih.gov Mode of action studies have identified the NuoD subunit of the respiratory complex I as the specific target for these lead compounds. nih.gov By disrupting the electron transport chain and subsequent ATP production, these derivatives effectively inhibit the growth of the pathogen. nih.gov
Addressing Antibiotic Resistance
A significant advantage of developing new classes of antibiotics like thienopyrimidines is their potential to overcome existing antibiotic resistance mechanisms. Several thieno[2,3-d]pyrimidinedione derivatives have demonstrated potent activity against multi-drug resistant Gram-positive organisms. nih.gov This includes strains of Staphylococcus aureus that are resistant to methicillin (MRSA), vancomycin-intermediate (VISA), and vancomycin (VRSA), as well as vancomycin-resistant enterococci (VRE). nih.gov The rise of antibiotic resistance, for instance in Helicobacter pylori infections which has led to a decrease in the efficacy of standard triple therapy regimens, necessitates the development of novel agents. nih.gov Thienopyrimidines, with their unique mechanisms of action, offer a promising avenue for the development of new treatments for infections caused by these challenging pathogens. acs.orgnih.gov
Antifungal Efficacy
In addition to their antibacterial properties, thienopyrimidine derivatives have demonstrated significant potential as antifungal agents. ibmmpeptide.com Various synthesized thienopyrimidines have been evaluated for their activity against a range of fungal pathogens. For instance, certain thieno[2,3-d]pyrimidine derivatives have shown notable efficacy against Geotrichum candidum, Candida albicans, Trichophyton rubrum, and Aspergillus flavus. researchgate.net The minimum inhibitory concentrations (MICs) of these compounds were found to be comparable to the established antifungal drug, clotrimazole, highlighting their potential for further development. researchgate.net Other studies have also reported the antifungal activity of pyrimidine (B1678525) derivatives against pathogens such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinerea. frontiersin.orgnih.gov
Antiparasitic Activity (e.g., Antimalarial)
The therapeutic reach of thienopyrimidines extends to parasitic diseases, most notably malaria. researchgate.net Malaria, caused by protozoan parasites of the Plasmodium genus, remains a major global health issue, and the emergence of drug resistance necessitates the discovery of new antimalarial agents. nih.govnih.gov Thienopyrimidine derivatives have been identified as a promising scaffold for the development of novel antimalarials. nih.gov
One of the targeted mechanisms is the inhibition of essential parasite enzymes. For example, a series of thieno[2,3-d]pyrimidine derivatives have been developed as inhibitors of falcipain-2, a major cysteine protease of Plasmodium falciparum. nih.govmdpi.com This enzyme is crucial for the parasite's development as it is involved in the hydrolysis of hemoglobin. nih.govmdpi.com Inhibition of falcipain-2 effectively halts parasite growth. nih.govmdpi.com
Furthermore, certain 4-substituted thieno[3,2-d]pyrimidines have demonstrated dual-stage antiplasmodial activity, showing efficacy against both the erythrocytic stage of P. falciparum and the hepatic stage of P. berghei. nih.gov One such derivative, Gamhepathiopine, and its analogues have shown promising activity, with some compounds exhibiting EC50 values in the sub-micromolar range against drug-resistant P. falciparum strains. nih.gov
| Thienopyrimidine Scaffold | Parasite Target/Stage | Mechanism of Action | Example of Activity | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidines | P. falciparum (erythrocytic stage) | Inhibition of falcipain-2 | IC50 values in the micromolar range | nih.govmdpi.com |
| 4-Substituted thieno[3,2-d]pyrimidines | P. falciparum (erythrocytic stage) and P. berghei (hepatic stage) | Dual-stage inhibition | EC50 < 2 µM against drug-resistant P. falciparum | nih.gov |
Antitubercular Activity
Tuberculosis, caused by Mycobacterium tuberculosis, continues to be a leading cause of death from a single infectious agent worldwide. The emergence of drug-resistant strains underscores the urgent need for new antitubercular drugs. Pyrimidine-containing compounds have gained significant attention in this area, with several derivatives entering clinical trials. nih.gov
Thienopyrimidine derivatives have also been investigated for their potential against M. tuberculosis. As mentioned earlier, thienopyrimidinone-based inhibitors of TrmD have shown activity against mycobacteria. acs.org Specifically, M. smegmatis and M. tuberculosis have demonstrated sensitivity to these TrmD inhibitors, comparable to that of Gram-positive S. aureus. acs.org While some studies on other thieno-fused derivatives have reported insignificant activity against M. tuberculosis, the potent activity of the TrmD inhibitors suggests that the thienopyrimidine scaffold holds promise for the development of novel antitubercular agents. acs.orgyu.edu.jo Further structure-activity relationship studies are crucial to optimize these compounds for improved efficacy against M. tuberculosis. acs.org
Prodrug Activation and Nitric Oxide Release
While direct studies on this compound as a nitric oxide (NO)-releasing prodrug are not extensively documented, the broader class of pyrimidine derivatives has been investigated for its influence on nitric oxide synthase (eNOS), the enzyme responsible for producing NO in the vascular endothelium. Some pyrimidyl derivatives have been shown to lower blood pressure through the activation of eNOS expression in the aorta, suggesting a potential mechanism for vasodilation and antihypertensive effects. This indirect evidence hints at a possible, yet unconfirmed, role of thieno[3,2-d]pyrimidine derivatives in modulating NO pathways.
Antiviral Properties
Thienopyrimidine derivatives have been a subject of interest in the search for novel antiviral agents. Their structural similarity to purine (B94841) nucleosides, the building blocks of DNA and RNA, makes them potential candidates for interfering with viral replication processes.
Inhibition of Viral Enzymes or Receptors
Research has indicated that this compound and its analogues exhibit antiviral properties, which are thought to stem from their ability to inhibit specific viral enzymes or receptors that are crucial for the life cycle of a virus. While comprehensive studies detailing the specific viral targets and the extent of inhibition by this compound are limited, the general antiviral potential of the thienopyrimidine scaffold is recognized. For instance, various pyrimidine derivatives have been investigated for their ability to inhibit viral neuraminidase, an enzyme essential for the release of new influenza virus particles from infected cells. The inhibitory concentration (IC50) is a key measure of a compound's potency in this context.
Central Nervous System (CNS) Protective Agents
The potential of thienopyrimidine derivatives to act as protective agents for the central nervous system has been an area of growing research interest. Neurodegenerative diseases and other CNS disorders are often associated with complex pathological processes, and compounds that can modulate these pathways are of significant therapeutic value.
While direct experimental evidence for the neuroprotective effects of this compound is not yet established, studies on related thienopyrimidine isomers, such as thieno[2,3-d]pyrimidines, have shown promise as CNS protective agents. This suggests that the thienopyrimidine scaffold, in general, may possess the necessary structural features to interact with CNS targets and confer neuroprotection.
Other Pharmacological Activities
Beyond the aforementioned activities, the thienopyrimidine scaffold has been explored for a range of other pharmacological applications, highlighting its versatility in drug discovery.
Antihypertensive Activity
The potential of pyrimidine derivatives as antihypertensive agents has been investigated, with some compounds demonstrating the ability to lower blood pressure. One of the proposed mechanisms for this effect is the blockade of calcium channels. Calcium channel blockers are a well-established class of antihypertensive drugs that promote vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells. Studies on various dihydropyrimidine derivatives have shown their potential as calcium channel blockers, suggesting that the pyrimidine core is a viable starting point for the design of new antihypertensive drugs. Although direct evidence for this compound as a calcium channel blocker is not yet available, the activity of related compounds warrants further investigation into this potential mechanism.
Antiplatelet Aggregation
Unwanted platelet aggregation is a key factor in the development of thrombotic diseases. Certain classes of heterocyclic compounds have been shown to possess antiplatelet activity. Thienopyridines, a related class of compounds, are known to act as antagonists of the P2Y12 receptor, an important receptor on platelets that is involved in aggregation. While specific studies on the antiplatelet aggregation activity of this compound are limited, the structural similarities to other antiplatelet agents suggest that this is a plausible area for its therapeutic application.
Antidepressant Activity
Certain thienopyrimidine derivatives have shown notable potential as antidepressant agents. A study involving a series of 23 4-phenyl-2-thioxo-benzo nih.govnih.govthieno[2,3-d]pyrimidine derivatives identified several compounds with significant antidepressant-like effects in mouse models. nih.gov The antidepressant potential was evaluated using the tetrabenazine antagonism test, which assesses a drug's ability to reverse tetrabenazine-induced ptosis, and the Porsolt test (forced swim test), a behavioral test used to screen for antidepressant efficacy. nih.gov
In these evaluations, four compounds (designated 5, 7, 19, and 23) demonstrated strong antagonism of tetrabenazine effects, with activity values ranging from 40% to 75%, comparable to the reference drugs imipramine and viloxazine. nih.gov Furthermore, compounds 7, 19, and 23 were particularly effective in the Porsolt test, significantly shortening the immobility period of the mice by over 20%, an effect very close to that produced by the reference standards. nih.gov
The most potent compounds in these tests featured a primary amine or a benzoylamino group at the 3-position of the thienopyrimidine structure. nih.gov Notably, the activity was maintained when the thioxocarbonyl group at the 2-position was substituted with a methylmercapto group, as seen in compound 23. nih.gov An important finding was that these promising derivatives did not exhibit the adverse anticholinergic effects commonly associated with many tricyclic antidepressants. nih.gov
Table 1: Antidepressant Activity of Selected Thienopyrimidine Derivatives
| Compound | Tetrabenazine Antagonism (% Activity) | Porsolt Test (% Reduction in Immobility) | Key Structural Feature |
|---|---|---|---|
| 7 | High | >20% | Primary amine at position 3 |
| 19 | High | >20% | Benzoylamino group at position 3 |
| 23 | High | >20% | Methylmercapto at position 2 |
| Imipramine | Reference Standard | Reference Standard | Tricyclic Antidepressant |
Cardiotonic and Anticonvulsant Activities
The thienopyrimidine framework is recognized for a range of biological activities, including cardiotonic and anticonvulsant properties. While the cardiotonic effects are noted in the literature, specific preclinical data on this activity is less detailed than for other areas.
Conversely, the anticonvulsant potential has been more specifically demonstrated. Novel series of 5-alkoxythieno[2,3-e] nih.govacs.orgacs.orgtriazolo[4,3-c]pyrimidine derivatives have been synthesized and evaluated for their anticonvulsant efficacy in vivo using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice. nih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. nih.gov
Structure-activity relationship analysis from these studies revealed that the most effective compounds possessed a substituted phenol group. nih.gov Specifically, substitutions with a single chlorine, fluorine, or trifluoromethyl group, particularly at the meta-position, or with two chlorine atoms, conferred high activity in both MES and scPTZ screens. nih.gov The most active derivative identified was 5-[3-(trifluoromethyl)phenoxy]thieno[2,3-e] nih.govacs.orgacs.orgtriazolo[4,3-c]pyrimidine (5o) , which showed potent activity with ED₅₀ values of 11.5 mg/kg in the MES test and 58.9 mg/kg in the scPTZ test, proving more effective than the established antiepileptic drugs carbamazepine and ethosuximide in these models. nih.gov Additionally, fused thienopyrimidine quinazolinones have shown effectiveness in both MES and scPTZ screens. sciforum.net
Table 2: Anticonvulsant Activity of Lead Thienopyrimidine Derivative
| Compound | Test Model | ED₅₀ (mg/kg) |
|---|---|---|
| 5o | Maximal Electroshock (MES) | 11.5 |
| 5o | Subcutaneous Pentylenetetrazole (scPTZ) | 58.9 |
| Carbamazepine | MES | Less effective than 5o |
Antidiabetic Activity
Thienopyrimidine derivatives have emerged as a promising class of agents for the treatment of type 2 diabetes, primarily through their action as agonists of G-protein-coupled receptor 119 (GPR119). nih.govresearchgate.net GPR119 is a therapeutic target for diabetes due to its role in promoting glucose-stimulated insulin secretion (GSIS) and the release of glucagon-like peptide-1 (GLP-1). nih.gov
A series of synthesized thienopyrimidine derivatives demonstrated potent GPR119 agonistic ability. nih.govresearchgate.net One prototype compound, 5d , showed excellent in vitro activity with an EC₅₀ value of 3 nM. nih.govresearchgate.net This compound also increased insulin secretion in beta TC-6 cells and effectively lowered glucose excursion in an oral glucose-tolerance test in mice. nih.govresearchgate.net
Further research identified another potent and novel thienopyrimidine-based GPR119 agonist, HG043 . nih.gov HG043 exhibited strong agonistic activity for human GPR119 and demonstrated superior efficacy in stimulating incretin secretion in pancreatic β-cell lines compared to another known GPR119 agonist, MBX-2982. nih.gov Long-term treatment with HG043 led to significant improvements in diabetic parameters and also showed synergistic glucose-lowering effects when used in combination with metformin or sitagliptin. nih.gov
Analgesic Activity
Several novel series of thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their analgesic properties alongside their anti-inflammatory effects. nih.govijpca.orgnih.gov In one study, the analgesic activity of twelve selected compounds was assessed using the rat tail withdrawal technique, a standard model for evaluating central analgesic effects. nih.gov
The results indicated that compounds 5a, 14a, 15a, and 16a revealed pronounced analgesic activity that was equal to or greater than that of the reference drug, diclofenac sodium. nih.gov In another study, newly synthesized thieno[2,3-d]pyrimidin-4(3H)-one derivatives were screened for analgesic activity using Eddy's hot plate method. ijpca.org This test measures the reaction time of animals to a heat stimulus, indicating central analgesic action. Compounds 2d, 2k, and 2h were identified as having good analgesic activity compared to the standard, Tramadol. ijpca.org
Table 3: Analgesic Activity of Selected Thienopyrimidine Derivatives
| Compound | Analgesic Test Model | Activity Level | Reference Drug |
|---|---|---|---|
| 5a | Rat Tail Withdrawal | Pronounced (≥ Reference) | Diclofenac Sodium |
| 14a | Rat Tail Withdrawal | Pronounced (≥ Reference) | Diclofenac Sodium |
| 15a | Rat Tail Withdrawal | Pronounced (≥ Reference) | Diclofenac Sodium |
| 16a | Rat Tail Withdrawal | Pronounced (≥ Reference) | Diclofenac Sodium |
| 2d | Eddy's Hot Plate | Good | Tramadol |
| 2k | Eddy's Hot Plate | Good | Tramadol |
| 2h | Eddy's Hot Plate | Good | Tramadol |
Antioxidant Activity
The antioxidant potential of thienopyrimidine derivatives has been investigated through their ability to scavenge free radicals. In a study focused on the design and synthesis of a new series of cycloheptathiophene/thienopyrimidine derivatives, the compounds were evaluated for their antioxidant biological activity. acs.orgekb.eg The free radical scavenging capacity was measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method, with ascorbic acid serving as the reference standard. acs.orgekb.eg
The DPPH assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically. medcraveonline.com The results of this study were significant, with six out of the fifteen newly synthesized compounds demonstrating more potent antioxidant activity than that recorded by the ascorbic acid standard. acs.orgekb.eg This indicates a strong capacity for these specific thienopyrimidine structures to act as free radical scavengers.
β3-Adrenoceptor Agonism
Thienopyrimidine derivatives have been successfully optimized to act as potent and selective agonists for the human β3-adrenoceptor (β3-AR). acs.orgnih.govscienceopen.com The β3-AR plays a key role in regulating lipolysis and thermogenesis, making it a therapeutic target for conditions like obesity and type 2 diabetes. mdpi.com
Through a process that began with virtual high-throughput screening (vHTS), an aryloxypropanolamine scaffold incorporating a thienopyrimidine moiety was identified and subsequently optimized. acs.orgnih.govscienceopen.com This optimization effort led to the development of a lead compound that exhibited exceptional cellular activity as a human β3-AR agonist, with an EC₅₀ value of 20 pM. acs.orgnih.govscienceopen.com This demonstrates extremely high potency.
Furthermore, this lead compound showed excellent selectivity for the β3-AR over the human β1- and β2-adrenoceptors, which is a critical feature for avoiding potential cardiovascular side effects associated with non-selective beta-agonists. acs.orgnih.gov
Sirtuin Modulators
The thienopyrimidine scaffold has proven to be a valuable framework for developing potent modulators of sirtuins (SIRTs), a class of NAD⁺-dependent deacetylases involved in numerous physiological processes, including metabolism, inflammation, and aging. acs.orgacs.orgnih.govnih.gov
One line of research identified a novel class of thieno[3,2-d]pyrimidine-6-carboxamides as highly potent pan-inhibitors of SIRT1, SIRT2, and SIRT3. acs.orgnih.govacs.org These inhibitors were discovered using encoded library technology and showed nanomolar potency. For instance, compound 11c displayed IC₅₀ values of 3.6 nM, 2.7 nM, and 4.0 nM for SIRT1, SIRT2, and SIRT3, respectively. nih.govacs.org Crystallographic studies revealed that these inhibitors bind in the active site cleft, occupying the nicotinamide C-pocket and the substrate channel. acs.orgnih.gov
Another area of focus has been on developing selective inhibitors. An extensive structure-activity relationship (SAR) study on a series of tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4(3H)-one derivatives led to the identification of potent and highly selective SIRT2 inhibitors. acs.orgnih.govnih.gov The initial hit compound, ICL–SIRT078 (19a) , was found to be highly selective for SIRT2 with an IC₅₀ of 1.45 μM. nih.gov Further optimization revealed that a large lipophilic bicyclic or biphenyl ring at the N-3 position was preferred for activity, leading to the discovery of several inhibitors with submicromolar SIRT2 activity. acs.orgnih.gov
Table 4: Sirtuin Inhibitory Activity of Selected Thienopyrimidine Derivatives
| Compound | Target(s) | IC₅₀ Value | Class |
|---|---|---|---|
| 11c | SIRT1 | 3.6 nM | Pan-Sirtuin Inhibitor |
| SIRT2 | 2.7 nM | ||
| SIRT3 | 4.0 nM |
| ICL–SIRT078 (19a) | SIRT2 | 1.45 µM | Selective SIRT2 Inhibitor |
Structure Activity Relationship Sar Studies of 4 Chloro 6 Methylthieno 3,2 D Pyrimidine Derivatives
Influence of Chlorine Atom at the 4-Position
The chlorine atom at the 4-position of the pyrimidine (B1678525) ring is a pivotal feature in the SAR of this scaffold. It primarily serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the convenient introduction of a wide array of substituents, making the 4-chloro intermediate a versatile precursor for generating large libraries of derivatives. acs.orgnih.gov
In many drug discovery campaigns, the synthesis of thieno[3,2-d]pyrimidine (B1254671) analogues begins with the 4-chloro derivative, which is then reacted with various amines, alcohols, or thiols to explore the chemical space around this position. acs.orgnih.gov For instance, in the development of sirtuin inhibitors, the 4-chloro-thieno[3,2-d]pyrimidine-6-carboxamide intermediate was itself inactive, but its displacement by moieties like aminoethylpiperidine was essential for achieving high potency. acs.org This highlights the role of the 4-chloro group as a synthetic handle rather than a direct pharmacophoric element in this specific context.
Impact of Methyl Group at the 6-Position
The substituent at the 6-position, located on the thiophene (B33073) ring, plays a significant role in modulating the biological activity of thieno[3,2-d]pyrimidine derivatives. While direct SAR studies on the 6-methyl group are specific to each target, broader investigations into substitutions at this position provide valuable insights.
In the development of antiplasmodial agents, a p-tolyl group at the 6-position was found to be a suitable substituent for maintaining activity, suggesting that this position can accommodate groups larger than a methyl. nih.gov Conversely, in a series of sirtuin inhibitors based on the thieno[3,2-d]pyrimidine scaffold, the introduction of a methyl group at the adjacent 7-position led to a 4- to 12-fold decrease in activity, indicating that the substitution pattern on the thiophene ring is highly sensitive to steric changes. acs.org
Studies on the isomeric thieno[2,3-d]pyrimidine (B153573) scaffold further underscore the importance of the thiophene ring substituents. For example, in a series of dihydrofolate reductase (DHFR) inhibitors, elongating the alkyl group at the 6-position from methyl to ethyl enhanced potency, an effect attributed to increased lipophilicity which may facilitate passive diffusion. nih.gov This suggests that for certain targets, tuning the size and lipophilicity of the C6-substituent is a viable strategy for optimizing activity.
Substituent Effects on Biological Activity
The biological profile of thieno[3,2-d]pyrimidine derivatives is profoundly influenced by the nature and position of various substituents across the entire scaffold.
Systematic modifications have led to significant enhancements in biological activity. In the pursuit of potent cyclin-dependent kinase 7 (CDK7) inhibitors, extensive SAR studies of the thieno[3,2-d]pyrimidine core identified key modifications for improved potency and pharmacokinetic profiles. nih.govbohrium.comnih.gov A notable strategy was the incorporation of a fluorine atom into a piperidine (B6355638) ring attached to the scaffold, which successfully enhanced metabolic stability. bohrium.comnih.gov
For sirtuin inhibitors, displacing the 4-chloro group with moieties such as 4-(2-aminoethyl)piperidine or 4-(2-aminoethyl)piperazine was crucial for converting an inactive intermediate into a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3. acs.org The data in the table below illustrates the dramatic increase in potency upon substitution at the 4-position.
Table 1: SAR of Sirtuin Inhibitors at the 4-Position
| Compound | R Group at 4-Position | SIRT1 IC₅₀ (μM) | SIRT2 IC₅₀ (μM) | SIRT3 IC₅₀ (μM) |
|---|---|---|---|---|
| 14 | -Cl | >50 | >50 | >50 |
| 20 | -NH(CH₂)₂-piperidine-NH-acetyl | 0.14 | 0.045 | 0.021 |
| 21 | -NH(CH₂)₂-piperidine | >50 | >50 | >50 |
Data sourced from a study on sirtuin inhibitors. acs.org The core scaffold is a thieno[3,2-d]pyrimidine-6-carboxamide.
The lipophilicity and steric profile of substituents are critical determinants of activity. In research on the related thieno[2,3-d]pyrimidine scaffold as PI3K inhibitors, it was observed that derivatives with more lipophilic tetramethylene substitutions at the 5 and 6-positions of the core generally exhibited better activity compared to their 5-methyl-6-carboxylate counterparts. nih.gov Similarly, for a series of anticancer thieno[2,3-d]pyrimidines, enhanced potency against the MCF-7 cell line was associated with larger and more lipophilic aryl moieties at the 2-position. nih.gov The activity increased in the order of anthracenyl > 4-bromophenyl > 4-chlorophenyl, demonstrating a clear trend related to lipophilicity and size. nih.gov
The electronic properties of substituents also play a crucial role. For Notum inhibitors based on the isomeric thieno[2,3-d]pyrimidine scaffold, a preference for electron-rich aromatic substituents was noted, while electron-deficient analogues, such as those bearing a cyano group, were found to be inactive. nih.gov This suggests that the electronic nature of the substituents can significantly impact the binding interactions with the target protein. In another example, the synthesis of certain thienopyrimidine derivatives was more efficient when using anilines with electron-donating groups, indicating an electronic influence on the reactivity of the precursors. scielo.br
Scaffold Hopping and Lead Optimization
The thieno[3,2-d]pyrimidine scaffold is a valuable tool in both lead optimization and scaffold hopping strategies. Lead optimization is exemplified by the development of CDK7 inhibitors, where an initial thieno[3,2-d]pyrimidine-based hit was systematically modified to produce a new series of compounds with improved potency and pharmacokinetic properties. nih.govbohrium.comnih.gov
This scaffold also serves as a successful starting point for scaffold hopping, a strategy used to identify novel core structures with improved properties while maintaining key binding interactions. For example, starting from thienopyrimidine-based acid inhibitors of the Wnt signaling regulator Notum, researchers successfully identified furanopyrimidines as a new, potent class of inhibitors. nih.gov This demonstrates the utility of the thieno[3,2-d]pyrimidine core as a template for discovering new chemical entities. Another lead optimization effort involved inhibitors of H. pylori, where substituents from two distinct thienopyrimidine lead series were merged to create hybrid analogues with the aim of boosting potency. nih.gov
Future Research Directions and Therapeutic Implications
The thieno[3,2-d]pyrimidine (B1254671) scaffold, the core of 4-Chloro-6-methylthieno[3,2-d]pyrimidine, is a versatile and promising framework in drug discovery. nih.gov Its structural similarity to natural purines allows it to interact with a wide array of biological targets, making it a focal point for developing new therapeutic agents. nih.gov Future research is poised to expand on its known activities and explore new therapeutic avenues.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
